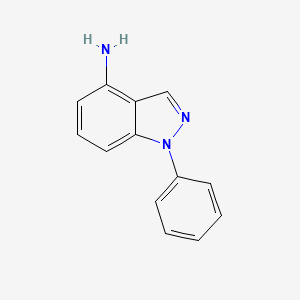

1-phenyl-1H-indazol-4-amine

Description

Significance of Indazole Derivatives in Pharmaceutical Research

Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as privileged structures in medicinal chemistry. nih.govresearchgate.net Their structural similarity to endogenous molecules like adenine (B156593) and guanine (B1146940) allows them to interact readily with biological macromolecules. innovatpublisher.com This has led to the development of indazole-based compounds with a wide array of therapeutic applications, including:

Anticancer agents: Several indazole derivatives, such as Axitinib, Pazopanib, and Niraparib, are FDA-approved drugs used in the treatment of various cancers, including renal cell carcinoma and ovarian cancer. researchgate.netnih.govresearchgate.net They often function as kinase inhibitors, targeting enzymes crucial for cancer cell growth and proliferation. mdpi.compharmablock.com

Anti-inflammatory drugs: Compounds like Benzydamine and Bendazac are indazole-based non-steroidal anti-inflammatory drugs (NSAIDs) used to treat pain and inflammation. nih.govmdpi.com

Antiemetic agents: Granisetron, a selective 5-HT3 receptor antagonist containing an indazole core, is effectively used to manage nausea and vomiting induced by chemotherapy. researchgate.netnih.govaustinpublishinggroup.com

Other therapeutic areas: Research has also uncovered the potential of indazole derivatives as anti-HIV, antimicrobial, antiprotozoal, anti-aggregatory, and vasorelaxant agents. nih.govnih.govtaylorandfrancis.com Furthermore, they are being investigated for the treatment of neurodegenerative diseases and osteoporosis. nih.gov

The versatility of the indazole nucleus allows for diverse substitutions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. nih.gov

Overview of 1-phenyl-1H-indazol-4-amine as a Core Structure

Within the broad family of indazoles, this compound stands out as a significant core structure. The presence of the phenyl group at the 1-position and the amine group at the 4-position of the indazole ring provides key points for further chemical modification. This allows for the systematic development of analog libraries to explore structure-activity relationships (SAR).

Scope and Objectives of Research on this compound and its Analogues

The primary objective of research centered on this compound and its derivatives is to exploit this scaffold to develop novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. Key areas of investigation include:

Synthesis of Novel Analogues: Developing efficient and versatile synthetic routes to access a wide range of derivatives of this compound. This involves modifying the phenyl ring, the indazole core, and the amino group.

Biological Evaluation: Screening the synthesized compounds for a variety of biological activities, with a particular focus on areas where indazole derivatives have already shown promise, such as oncology and inflammatory diseases.

Structure-Activity Relationship (SAR) Studies: Systematically correlating the structural features of the analogues with their biological activity. This helps in identifying the key molecular interactions responsible for the observed effects and guides the design of more potent and selective compounds. For instance, the replacement of a phenol (B47542) group with an indazole has been shown to yield compounds with comparable enzyme potency and improved pharmacokinetic properties. researchgate.net

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which active compounds exert their therapeutic effects. This involves identifying the specific cellular targets and signaling pathways that are modulated by the compounds.

The ongoing research into this compound and its analogues holds significant promise for the discovery of next-generation medicines to address a range of unmet medical needs.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H11N3 |

|---|---|

Molecular Weight |

209.25 g/mol |

IUPAC Name |

1-phenylindazol-4-amine |

InChI |

InChI=1S/C13H11N3/c14-12-7-4-8-13-11(12)9-15-16(13)10-5-2-1-3-6-10/h1-9H,14H2 |

InChI Key |

XLYNASJATMXPSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC(=C3C=N2)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Phenyl 1h Indazol 4 Amine and Derivatives

Classical Approaches to Indazole Synthesis

Traditional methods for constructing the indazole ring system have been established for over a century and often involve multi-step sequences. These approaches form the foundation of heterocyclic chemistry and are still relevant in certain applications.

A common strategy to introduce an amine group onto the indazole core, such as in the 4-position, is through the reduction of a corresponding nitro-substituted precursor. This two-step approach involves first synthesizing the nitro-indazole and then converting the nitro group to an amine.

The synthesis of 1-aryl-5-nitro-1H-indazoles, for instance, can be accomplished by reacting 2-fluoro-5-nitro-substituted acetophenones or benzaldehydes with aryl hydrazines. The subsequent intramolecular cyclization proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the fluorine atom is displaced. mdpi.comnih.gov This method has been optimized into a one-pot domino process, particularly for acetophenone derivatives, achieving high yields. mdpi.comnih.gov

Once the nitro-indazole precursor is obtained, the nitro group is reduced to the primary amine. Standard reducing agents for this transformation include:

Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid.

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere.

Iron (Fe) powder in acetic acid or ammonium chloride solution.

A recent development in this area is the use of nitroreductase enzymes, which can catalyze the reduction of nitroaromatic compounds to their corresponding amines via nitroso and hydroxylamine intermediates. chemrxiv.org This biocatalytic approach offers a milder and more environmentally friendly alternative to traditional chemical reductants. chemrxiv.org

| Precursor Type | Reaction | Key Features | Yield Range |

| 2-Fluoro-5-nitrobenzaldehyde | SNAr cyclization with aryl hydrazine | Two-step process (hydrazone formation, then cyclization) | 63–73% |

| 2'-Fluoro-5'-nitroacetophenone | One-pot SNAr domino reaction with aryl hydrazine | Successful one-pot procedure | 73–96% |

| Nitro-indazole | Chemical Reduction (e.g., SnCl₂/HCl, H₂/Pd-C) | Standard, well-established method | Generally high |

| Nitro-indazole derivative | Enzymatic Reduction (Nitroreductase) | Mild, "green" alternative | Up to >99% conversion |

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.com In the context of 1-phenyl-1H-indazol-4-amine synthesis, this approach would theoretically involve the direct introduction of a phenyl group onto the indazole nitrogen. However, direct N-phenylation of an indazole via a classical SEAr reaction is not a standard method.

Instead, the phenyl group is typically incorporated by using phenylhydrazine as a key starting material in condensation or cyclization reactions. researchgate.net The phenyl group is thus already attached to one of the nitrogen atoms destined to become part of the indazole ring.

While direct electrophilic substitution on the indazole's benzene ring is possible (e.g., nitration, halogenation), these reactions are governed by the directing effects of the fused pyrazole (B372694) ring and any existing substituents. lkouniv.ac.in The fused pyrazole ring generally deactivates the benzene ring towards electrophilic attack. For the synthesis of N-phenyl indazoles, methods involving pre-phenylated precursors are far more common and efficient than attempting a direct electrophilic N-phenylation.

A widely used classical route to the indazole core involves the condensation of a hydrazine derivative with an appropriately substituted carbonyl compound, typically an ortho-substituted benzaldehyde or ketone. nih.gov This is followed by an intramolecular cyclization.

One practical synthesis involves the reaction of o-fluorobenzaldehydes with hydrazine. nih.govacs.orgresearchgate.net The process begins with the rapid formation of a hydrazone intermediate, which then undergoes intramolecular nucleophilic aromatic substitution, displacing the fluoride to form the indazole ring. acs.org A significant side reaction in this process can be the Wolf-Kishner reduction of the carbonyl group, which can be minimized by first converting the aldehyde to its O-methyloxime derivative before reacting it with hydrazine. nih.govacs.orgresearchgate.net

Similarly, 2-bromobenzaldehydes can be condensed with arylhydrazines (like phenylhydrazine) to form the corresponding arylhydrazone. Subsequent base-promoted intramolecular cyclization yields 1-aryl-1H-indazoles. researchgate.net

| Carbonyl Precursor | Hydrazine Derivative | Key Reaction Steps | Notes |

| o-Fluorobenzaldehydes | Hydrazine hydrate | 1. Hydrazone formation2. Intramolecular SNAr cyclization | Can be complicated by competitive Wolf-Kishner reduction. nih.govacs.org |

| o-Fluorobenzaldehyde O-methyloximes | Hydrazine hydrate | 1. Condensation2. Intramolecular SNAr cyclization | Use of oxime effectively eliminates the Wolf-Kishner side reaction. acs.orgresearchgate.net |

| 2-Bromobenzaldehydes | Phenylhydrazine | 1. Hydrazone formation2. Intramolecular cyclization | A foundational method for preparing 1-phenyl-1H-indazoles. |

Modern Catalytic and Metal-Mediated Syntheses

Modern synthetic chemistry often relies on transition metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. Palladium and copper are prominent metals used to construct the indazole scaffold, enabling bond formations that are difficult to achieve through classical methods.

Palladium catalysis is a powerful tool for forming carbon-nitrogen (C-N) bonds, making it highly suitable for the synthesis of N-heterocycles like indazoles. A common approach involves the intramolecular cross-coupling of an N-H bond with an aryl halide.

A facile synthesis of 1-aryl-1H-indazoles has been developed from 2-bromobenzaldehydes and arylhydrazines. researchgate.net In this one-pot reaction, the initially formed hydrazone undergoes a palladium-catalyzed intramolecular N-arylation. The process is typically carried out in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (like dppf or dppp), and a base such as sodium tert-butoxide (NaO-t-Bu). researchgate.net This method provides good yields and is a direct way to form the 1-aryl-indazole system. researchgate.net

Other palladium-catalyzed methods include the cyclization of o-haloaryl N-sulfonylhydrazones and domino reactions involving 2-halophenylacetylenes and hydrazines. nih.govrsc.org The Suzuki-Miyaura cross-coupling, catalyzed by palladium, has also been employed to functionalize pre-formed indazole structures, demonstrating the versatility of this catalyst in derivatizing the indazole core. mdpi.comnih.gov

| Reactants | Catalyst System | Reaction Type | Yield |

| 2-Bromobenzaldehyde + Phenylhydrazine | Pd(OAc)₂ / dppf / NaO-t-Bu | Intramolecular N-arylation | 84% |

| 2-Chlorobenzaldehyde + Phenylhydrazine | Pd(OAc)₂ / dppp / NaO-t-Bu | Intramolecular N-arylation | 78% |

Table data sourced from Cho et al., 2003. researchgate.net

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-based methods for C-N and nitrogen-nitrogen (N-N) bond formation.

One strategy for constructing 1H-indazoles involves a copper(II) acetate (Cu(OAc)₂)-catalyzed intramolecular N-N bond formation. acs.org This process starts with the reaction of 2-aminobenzonitriles with organometallic reagents to form o-aminoaryl N-H ketimine intermediates. The subsequent cyclization is catalyzed by Cu(OAc)₂, using oxygen as the terminal oxidant, to afford a wide variety of 1H-indazoles in good to excellent yields. acs.org

Another approach is the copper-catalyzed coupling of 2-halobenzonitriles with hydrazine derivatives, which proceeds through a cascade coupling-condensation process to yield substituted 3-aminoindazoles. organic-chemistry.org Furthermore, copper catalysts play a key role in one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide to form 2H-indazoles, demonstrating the catalyst's ability to mediate both C-N and N-N bond formations in a single operation. acs.orgresearchgate.net The intramolecular N-arylation of ortho-chlorinated arylhydrazones to form N-phenyl-1H-indazoles has also been successfully achieved using a copper-based catalytic system. beilstein-journals.org

| Precursors | Catalyst System | Key Transformation |

| o-Aminoaryl N-H ketimines | Cu(OAc)₂ / O₂ | Intramolecular N-N bond formation |

| 2-Halobenzonitriles + Hydrazine esters | Copper catalyst | Cascade coupling-condensation |

| 2-Bromobenzaldehydes + Amines + NaN₃ | CuI / TMEDA | Sequential C-N and N-N bond formation |

| o-Chlorinated arylhydrazones | CuI / 1,10-phenanthroline / K₂CO₃ | Intramolecular N-arylation |

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. For the synthesis of 1-aryl-1H-indazoles, a highly efficient one-pot, two-step microwave procedure has been developed. This method begins with the reaction of 2-halobenzaldehydes or 2-haloacetophenones with phenylhydrazines. Microwave heating of the reactants at 160°C for 10 minutes quantitatively yields the corresponding arylhydrazone intermediate. This intermediate is then subjected to a copper-catalyzed intramolecular N-arylation in the second step, also under microwave irradiation at 160°C for another 10 minutes, to afford the final 1-aryl-1H-indazole product. researchgate.net This protocol has demonstrated good to excellent yields for a variety of substrates, including those with iodo, bromo, and chloro substituents on the benzaldehyde or acetophenone ring. researchgate.net

The use of microwave irradiation significantly reduces reaction times compared to conventional heating methods, making it an attractive approach for the rapid synthesis of indazole libraries. nih.gov The efficiency of this technique is beneficial for high-throughput screening in medicinal chemistry. nih.gov

| 2-Haloaryl Carbonyl Compound | Arylhydrazine | Catalyst System | Conditions | Yield |

|---|---|---|---|---|

| 2-Iodobenzaldehyde | Phenylhydrazine | CuI / Diamine | 160°C, 10 + 10 min | Excellent |

| 2-Bromobenzaldehyde | Phenylhydrazine | CuI / Diamine | 160°C, 10 + 10 min | Good |

| 2-Chlorobenzaldehyde | Phenylhydrazine | CuI / Diamine | 160°C, 10 + 10 min | Good |

| 2-Iodoacetophenone | Phenylhydrazine | CuI / Diamine | 160°C, 10 + 10 min | Excellent |

Cycloaddition and Annulation Strategies

Cycloaddition and annulation reactions represent fundamental strategies for the construction of the indazole ring system, offering direct access to the core structure from acyclic or simpler cyclic precursors.

The 1,3-dipolar cycloaddition is a powerful method for synthesizing five-membered heterocyclic rings, including the pyrazole moiety of the indazole system. A common approach involves the reaction of an aryne with a 1,3-dipole, such as a diazo compound or a nitrile imine. organic-chemistry.orgnih.gov

In one such strategy, arynes, generated in situ from precursors like o-(trimethylsilyl)aryl triflates, react with α-substituted α-diazomethylphosphonates. nih.gov This reaction proceeds efficiently to provide 3-substituted-1H-indazoles. organic-chemistry.orgnih.gov Similarly, nitrile imines, generated in situ, undergo a rapid 1,3-dipolar cycloaddition with benzyne, affording N(1)-C(3) disubstituted indazoles in moderate to excellent yields within minutes. nih.gov

The [3+2] annulation, a subset of cycloaddition reactions, is a highly effective and direct route to the indazole skeleton. organic-chemistry.org This approach typically involves the reaction of a three-atom component with a two-atom component to form the five-membered pyrazole ring fused to a benzene ring.

A prominent example is the reaction of arynes with diazo compounds. organic-chemistry.orgresearchgate.net The process utilizes o-(trimethylsilyl)aryl triflates as aryne precursors, which react with a variety of diazo compounds in the presence of a fluoride source like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF). organic-chemistry.orgresearchgate.net This method is valued for its mild reaction conditions and its ability to produce a wide range of substituted indazoles in good to excellent yields. researchgate.net

Another notable [3+2] cycloaddition strategy involves the reaction of sydnones with arynes for the synthesis of 2H-indazoles. nih.govnih.govacs.org This reaction is highly efficient and regioselective, yielding exclusively the 2H-indazole isomers. The process is believed to proceed through an initial [3+2] cycloaddition to form a bicyclic adduct, which then undergoes a retro-[4+2] reaction to extrude a molecule of CO2, resulting in the stable 2H-indazole product. nih.govnih.gov This method provides a clean transformation under very mild conditions with high yields. nih.gov

| Reactants | Key Reagents | Primary Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Arynes + Diazo Compounds | CsF or TBAF | 1H-Indazoles | Mild conditions, good to excellent yields, wide substrate scope. | organic-chemistry.orgresearchgate.net |

| Arynes + Sydnones | TBAF | 2H-Indazoles | High regioselectivity for 2H-isomers, mild conditions, high yields. | nih.govnih.gov |

Regioselective Functionalization and Derivatization

The functionalization of the pre-formed indazole nucleus is crucial for creating diverse derivatives. A significant challenge in this area is controlling the regioselectivity of reactions, particularly at the N1 and N2 positions of the pyrazole ring.

Direct alkylation of 1H-indazoles often results in a mixture of N1- and N2-substituted products, presenting a significant synthetic challenge. beilstein-journals.orgnih.gov The ratio of these regioisomers is highly dependent on reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent. beilstein-journals.org The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.gov

Several strategies have been developed to achieve regioselective alkylation. For instance, a novel, highly selective N2-alkylation of indazoles with diazo compounds has been described using trifluoromethanesulfonic acid (TfOH) as a catalyst, affording N2-alkylated products with high regioselectivity (N2/N1 ratio up to 100/0). researchgate.netrsc.org Conversely, specific conditions like using sodium hydride (NaH) in tetrahydrofuran (THF) have been shown to favor the formation of the N1-alkylated regioisomer. beilstein-journals.org The steric and electronic properties of substituents on the indazole ring also play a crucial role in directing the regioselectivity of N-alkylation. beilstein-journals.org For example, indazoles with substituents at the C7 position, such as NO2 or CO2Me, have shown excellent N2 regioselectivity. nih.govbeilstein-journals.org

N-acylation of indazoles tends to be more selective for the N1 position. nih.gov This selectivity is often attributed to the thermodynamic stability of the N1-acyl indazole, which can be formed via the isomerization of the kinetically favored N2-acyl product. nih.gov

| Reaction Type | Reagents/Conditions | Favored Product | Key Features | Reference |

|---|---|---|---|---|

| N-Alkylation | Diazo Compounds / TfOH | N2-Alkyl Indazole | High N2 selectivity (up to 100:0), metal-free. | researchgate.netrsc.org |

| N-Alkylation | Alkyl Halide / NaH / THF | N1-Alkyl Indazole | High N1 selectivity for many C3-substituted indazoles. | beilstein-journals.org |

| N-Alkylation | Alkyl Halide / Cs2CO3 / DMF | Mixture of N1/N2 | Commonly used but often lacks high selectivity. | beilstein-journals.org |

| N-Acylation | Carboxylic Acids / DMAPO / Boc2O | N1-Acyl Indazole | High N1 selectivity, proceeds via thermodynamic control. | researchgate.net |

Introducing a variety of functional groups onto the carbocyclic (benzene) part of the indazole ring system is essential for modulating the compound's properties. This can be achieved through several methods, primarily electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Indazoles undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation. chemicalbook.com The position of substitution is influenced by the existing substituents on the ring and the reaction conditions. For instance, chlorination of 1H-indazole in an acidic medium can non-selectively yield 3-chloro-, 3,5-dichloro-, and 3,5,7-trichloro-1H-indazoles. chemicalbook.com

Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, have become invaluable for the derivatization of the indazole ring. These reactions allow for the introduction of a wide array of substituents by forming new carbon-carbon and carbon-heteroatom bonds. For this purpose, a halogenated indazole precursor is often used. For example, halogen-substituted 2H-indazoles, synthesized via [3+2] cycloaddition, can be readily elaborated into more complex products using organopalladium chemistry. nih.gov This approach provides a versatile platform for creating structurally diverse libraries of indazole derivatives for various applications.

Protecting Group Chemistry in this compound Synthesis

The synthesis of this compound and its derivatives often requires a strategic approach to manage the reactivity of various functional groups. The indazole core contains two nitrogen atoms (N1 and N2), and the presence of a primary amino group at the 4-position introduces an additional nucleophilic site. Protecting group chemistry is therefore essential to achieve chemoselectivity, prevent unwanted side reactions, and ensure the desired product is formed with a high yield.

The primary challenge in synthesizing this compound is controlling the site of N-arylation. Both the N1-position of the indazole ring and the 4-amino group are nucleophilic and can react with a phenylating agent. youtube.comorganic-chemistry.org Without protection, reactions such as the Buchwald-Hartwig or Ullmann N-arylation could lead to a mixture of products, including the desired N1-phenylated product, an N4-phenylated side product, and potentially di-phenylated products. Therefore, temporarily masking the reactivity of the 4-amino group is a critical step.

Commonly used protecting groups for amines are carbamates, such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. ucoz.com These groups are ideal because they are stable under a variety of reaction conditions, including those typically used for copper- or palladium-catalyzed N-arylation, and can be removed under specific, mild conditions. total-synthesis.comnih.govorganic-chemistry.org

The general synthetic strategy involves:

Protection: The starting material, 4-amino-1H-indazole, is treated with a reagent like di-tert-butyl dicarbonate (Boc₂O) or benzyl (B1604629) chloroformate (Cbz-Cl) to protect the 4-amino group. total-synthesis.com This converts the highly nucleophilic amine into a less reactive carbamate (B1207046). organic-chemistry.org

N-Arylation: The N-protected 4-aminoindazole then undergoes a cross-coupling reaction with a phenylating agent (e.g., iodobenzene, phenylboronic acid). This reaction selectively forms the C-N bond at the N1 position of the indazole ring.

Deprotection: The protecting group is then removed to reveal the free 4-amino group, yielding the final product, this compound. The Boc group is typically removed with a strong acid like trifluoroacetic acid (TFA), while the Cbz group is cleaved via catalytic hydrogenolysis. total-synthesis.com

Table 1: Common Protecting Groups for the 4-Amino Function in Indazole Synthesis

| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions | Stability |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA, HCl) total-synthesis.comresearchgate.net | Stable to base, nucleophiles, hydrogenolysis total-synthesis.com |

| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions ucoz.com |

Table 2: Illustrative Application of Boc Protecting Group in Synthesis

| Step | Reaction | Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | Protection | 4-Amino-1H-indazole, Boc₂O, Base (e.g., TEA, DMAP) in an inert solvent (e.g., DCM, THF) | To mask the nucleophilicity of the 4-amino group, forming tert-butyl (1H-indazol-4-yl)carbamate. chemimpex.comnih.gov |

| 2 | N-Arylation | Protected indazole, Phenylating agent (e.g., PhI), Catalyst (e.g., CuI or Pd catalyst), Ligand, Base (e.g., K₂CO₃), Solvent (e.g., Dioxane, DMF) | To selectively introduce the phenyl group at the N1 position of the indazole ring. nih.govorganic-chemistry.org |

Chemical Reactivity and Transformation of 1 Phenyl 1h Indazol 4 Amine Derivatives

Electrophilic and Nucleophilic Substitution Reactions

The indazole nucleus, particularly when substituted with an amino group, is susceptible to electrophilic attack. The 4-amino group strongly activates the benzenoid ring, directing incoming electrophiles to the ortho and para positions. Theoretical and experimental studies on similar heterocyclic systems, such as indoles and anilines, provide a basis for predicting the regioselectivity of these reactions. libretexts.orgstackexchange.com

In the context of 1-phenyl-1H-indazol-4-amine, the positions ortho to the amino group (C5 and C3) and para (C7) are electronically activated. However, steric hindrance from the adjacent pyrazole (B372694) ring and the N-1 phenyl group can influence the site of substitution. Computational methods, such as Density Functional Theory (DFT), can offer insights into the most probable sites of electrophilic attack by analyzing the electron density of the aromatic rings. beilstein-journals.org

Electrophilic Substitution:

While specific studies on the halogenation, nitration, or sulfonation of this compound are not extensively detailed in the reviewed literature, the general principles of electrophilic aromatic substitution on activated arylamines suggest that these reactions would proceed readily. The regiochemical outcome would be a key area of investigation, with potential for substitution at the C5 or C7 positions.

Nucleophilic Substitution:

Nucleophilic substitution reactions on the this compound scaffold can occur through different mechanisms. The amino group can act as a nucleophile in reactions with suitable electrophiles. For instance, the phenylation of various aminoindazole derivatives has been achieved using triphenylbismuth (B1683265) diacetate in the presence of copper diacetate, affording N-phenylaminoindazole compounds in good yields. arabjchem.org This transformation highlights the nucleophilic character of the amino group.

Furthermore, if a suitable leaving group is present on the indazole ring, nucleophilic aromatic substitution can take place. For example, the synthesis of 1-aryl-5-nitro-1H-indazoles has been accomplished through the cyclization of arylhydrazones derived from 2-fluoro-5-nitro-substituted aromatic ketones or aldehydes, involving an intramolecular nucleophilic aromatic substitution (SNAr) reaction. nih.gov While this example involves a nitro-substituted precursor, it demonstrates the feasibility of SNAr pathways in the synthesis of substituted indazoles.

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Phenylation (Nucleophilic Substitution) | 1-Methyl-1H-indazol-4-amine | Ph3Bi(OAc)2, Cu(OAc)2, CH2Cl2, rt | 1-Methyl-N-phenyl-1H-indazol-4-amine | Good to high | arabjchem.org |

| Intramolecular SNAr | Arylhydrazone of 2-fluoro-5-nitroacetophenone | Base, heat | 1-Aryl-3-methyl-5-nitro-1H-indazole | 45-90 | nih.gov |

Functional Group Interconversions of Amino and Nitro Moieties

The amino and nitro groups on the 1-phenyl-1H-indazole scaffold are synthetically versatile and can be interconverted, providing access to a range of derivatives with diverse properties.

Reduction of the Nitro Group:

The synthesis of this compound typically proceeds from its corresponding nitro precursor, 4-nitro-1-phenyl-1H-indazole. The reduction of the nitro group is a standard transformation in organic synthesis. Various reducing agents can be employed for this purpose, with catalytic hydrogenation (e.g., using Pd/C and H2) or metal-acid systems (e.g., SnCl2/HCl) being common choices. arabjchem.org The synthesis of 4-nitro-1H-indazole itself can be achieved through the diazotization of 2-methyl-3-nitroaniline. chemicalbook.com Reductive cyclization of o-nitro-ketoximes also presents a pathway to 1H-indazoles. semanticscholar.org

Diazotization and Sandmeyer Reactions of the Amino Group:

The primary amino group of this compound can be converted into a diazonium salt through treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). organic-chemistry.org This diazonium intermediate is highly reactive and can undergo a variety of transformations, most notably the Sandmeyer reaction. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.org The Sandmeyer reaction allows for the replacement of the diazonium group with a wide range of nucleophiles, including halides (Cl, Br, I), cyanide (CN), and hydroxyl (OH) groups, typically using a copper(I) salt as a catalyst. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.org This provides a powerful method for introducing diverse functionalities at the 4-position of the 1-phenyl-1H-indazole core.

| Transformation | Starting Material | Reagents and Conditions | Product | Reference Principle |

|---|---|---|---|---|

| Nitro Group Reduction | 4-Nitro-1-phenyl-1H-indazole | e.g., Pd/C, H2 or SnCl2, HCl | This compound | arabjchem.org |

| Diazotization | This compound | NaNO2, HCl, 0-5 °C | 1-phenyl-1H-indazol-4-diazonium chloride | organic-chemistry.org |

| Sandmeyer Reaction (Halogenation) | 1-phenyl-1H-indazol-4-diazonium chloride | CuCl / CuBr / KI | 4-Halo-1-phenyl-1H-indazole | wikipedia.orgmasterorganicchemistry.comlibretexts.org |

| Sandmeyer Reaction (Cyanation) | 1-phenyl-1H-indazol-4-diazonium chloride | CuCN | 1-phenyl-1H-indazole-4-carbonitrile | wikipedia.orgmasterorganicchemistry.comlibretexts.org |

Addition Reactions with Formaldehyde (B43269) and Related Electrophiles

The amino group of this compound can participate in addition reactions with electrophiles such as formaldehyde. This reactivity is characteristic of primary amines and leads to the formation of various adducts.

One of the most notable reactions of this type is the Mannich reaction, a three-component condensation involving an active hydrogen compound, formaldehyde, and a primary or secondary amine. wikipedia.org In the case of this compound, it can act as the amine component. The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which then reacts with a suitable carbon nucleophile. wikipedia.org While specific examples with this compound are not extensively documented, the general mechanism of the Mannich reaction suggests its applicability for the synthesis of more complex derivatives. nih.govresearchgate.netias.ac.inoarjbp.com

Studies on the reaction of unsubstituted and nitro-substituted 1H-indazoles with formaldehyde in aqueous hydrochloric acid have shown that N-hydroxymethyl derivatives are formed. acs.orgnih.gov For instance, 4-nitro-1H-indazole reacts with formaldehyde to yield (4-nitro-1H-indazol-1-yl)methanol. nih.gov This indicates that the indazole nitrogen can also be a site of reaction. In the case of this compound, the primary amino group at the 4-position is expected to be a more reactive nucleophile than the indazole nitrogen atoms, which are part of an aromatic system and sterically hindered by the phenyl group at N-1. Therefore, reactions with formaldehyde are likely to occur preferentially at the 4-amino group.

| Reaction Type | Indazole Derivative | Electrophile | Expected Product Type | Reference Principle |

|---|---|---|---|---|

| Hydroxymethylation | 4-Nitro-1H-indazole | Formaldehyde | (4-Nitro-1H-indazol-1-yl)methanol | nih.gov |

| Mannich Reaction | This compound | Formaldehyde and a C-H acidic compound | β-Amino carbonyl compound | wikipedia.org |

Computational and Theoretical Investigations of 1 Phenyl 1h Indazol 4 Amine

Quantum Chemical Studies on Tautomerism and Stability

Quantum chemical methods are pivotal in understanding the molecular structure, stability, and reactivity of heterocyclic compounds like 1-phenyl-1H-indazol-4-amine. These studies provide insights into the electronic properties and the relative energies of different isomeric forms, particularly tautomers, which can coexist in equilibrium. For the indazole core, tautomerism involving the position of the hydrogen atom on the pyrazole (B372694) ring (1H and 2H forms) is a key area of investigation.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized geometries, vibrational frequencies, and relative stabilities of tautomers. For indazole derivatives, DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G** or 6-311G(d,p), have been effective in predicting the most stable tautomeric form. researchgate.netresearchgate.net

Theoretical studies on the parent indazole molecule have shown that the 1H-tautomer is generally more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹ nih.gov. DFT calculations can be applied to this compound to determine how the phenyl and amine substituents influence this tautomeric equilibrium. The calculations would involve geometry optimization of both the 1-phenyl and 2-phenyl tautomers to find their minimum energy structures. The relative energies, corrected for zero-point vibrational energy (ZPVE), provide a quantitative measure of their stability. researchgate.net

Furthermore, DFT is used to analyze the electronic properties of the molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. A small HOMO-LUMO gap suggests high chemical reactivity and the potential for charge transfer within the molecule. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for Indazole Tautomers Note: This table represents typical data obtained from DFT calculations for substituted indazoles and serves as an illustrative example.

| Parameter | 1H-Tautomer | 2H-Tautomer |

|---|---|---|

| Relative Energy (kJ/mol) | 0.00 | +15.9 |

| Dipole Moment (Debye) | 5.27 | 2.18 |

| HOMO Energy (a.u.) | -0.215 | -0.220 |

| LUMO Energy (a.u.) | -0.051 | -0.048 |

| HOMO-LUMO Gap (a.u.) | 0.164 | 0.172 |

Alongside DFT, ab initio and semi-empirical methods provide a broader computational perspective on molecular stability.

Ab Initio Methods: These methods, meaning "from first principles," compute solutions to the Schrödinger equation without using experimental data for simplification. libretexts.orgquora.com Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are used to calculate molecular energies and structures. For the indazole system, MP2/6-31G** calculations have confirmed that the 1H-tautomer is more stable than the 2H form. nih.gov While computationally more demanding than DFT, ab initio methods can offer a higher level of accuracy for electron correlation effects, providing a valuable benchmark for stability predictions. libretexts.org

Semi-Empirical Methods: These methods use parameters derived from experimental data to simplify calculations, making them significantly faster than ab initio or DFT approaches. libretexts.orgquora.com Methods like AM1 can be used as an exploratory tool to study tautomerism in indazole systems. researchgate.net While less accurate, they are useful for initial assessments of large molecules or for providing preliminary geometries for higher-level calculations. nih.govcase.edu Studies on related heterocycles have shown good correlation between the relative stabilities predicted by the inexpensive AM1 method and more robust DFT calculations. researchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations are essential tools for predicting how a molecule like this compound might interact with biological targets and to understand its dynamic behavior.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This analysis is crucial in drug discovery for identifying potential biological targets and understanding structure-activity relationships. Derivatives of 1-phenyl-1H-indazole have been investigated as inhibitors of various biological targets, including the PD-1/PD-L1 pathway, which is significant in cancer immunotherapy. nih.gov

In a typical docking study, the 3D structure of this compound would be placed into the binding site of a target protein. The software then calculates the most likely binding poses and estimates the binding affinity, often expressed as a binding energy score (kcal/mol). The analysis reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. nih.govelsevierpure.com For example, docking studies on N-4-pyrimidinyl-1H-indazol-4-amines targeting leukocyte-specific protein tyrosine kinase (Lck) helped identify the bioactive conformation and essential interactions within the ATP binding site. nih.gov

Table 2: Example of Molecular Docking Results for an Indazole Derivative Note: This table is a representative example of data generated from a molecular docking analysis.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| PD-L1 | -8.5 | Tyr56, Asp122 | Hydrogen Bond |

| PD-L1 | -8.5 | Val68, Ile116 | Hydrophobic Interaction |

| Lck | -9.2 | Met319 | Hydrogen Bond |

| Lck | -9.2 | Leu273, Val281 | Hydrophobic Interaction |

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. Following molecular docking, MD simulations are often performed to assess the stability of the predicted ligand-protein complex. tandfonline.com The simulation tracks the movements of atoms in the complex, providing insights into its dynamic behavior in a simulated physiological environment. figshare.com

A key metric used to evaluate stability is the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD value over the course of the simulation (e.g., hundreds of nanoseconds) indicates that the ligand remains securely bound in the active site and that the complex is conformationally stable. nih.gov MD simulations on related heterocyclic inverse agonists have been used to understand how ligand binding affects the conformation of helices within the receptor's ligand-binding domain, which is crucial for biological activity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. jocpr.com This approach is instrumental in medicinal chemistry for predicting the activity of novel compounds and optimizing lead structures. nih.gov

For a series of compounds related to this compound, a QSAR model would be developed by first calculating a set of molecular descriptors for each compound. These descriptors quantify various physicochemical properties, such as size, lipophilicity (e.g., SlogP), and electronic features. Statistical methods are then used to create an equation that links these descriptors to the observed biological activity (e.g., IC₅₀ values).

A 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) was successfully performed on a series of N-4-pyrimidinyl-1H-indazol-4-amine inhibitors. nih.govresearchgate.net The resulting model demonstrated robust predictive power and generated contour maps that visualized the structural features required for high inhibitory activity. These maps guide chemists in designing new derivatives with enhanced potency by indicating where steric bulk or specific electrostatic properties are favored or disfavored. nih.govresearchgate.net Such models are crucial for prioritizing the synthesis of new compounds and accelerating the drug discovery process. mdpi.com

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution, Reactivity |

| Steric | Molecular Weight, Molar Refractivity | Size and shape of the molecule |

| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity, Membrane permeability |

| Topological | Wiener Index, Kier & Hall Indices | Molecular branching and connectivity |

2D-QSAR Approaches

Two-dimensional Quantitative Structure-Activity Relationship (2D-QSAR) is a computational method used to establish a statistical correlation between the biological activity of a series of compounds and their two-dimensional structural properties, known as molecular descriptors. This approach does not require the three-dimensional conformation of the molecules.

In studies of heterocyclic compounds, such as indolyl derivatives which share structural similarities with indazoles, 2D-QSAR modeling has been effectively employed to guide the synthesis and selection of the most promising candidates for further in-vitro testing. nih.gov The fundamental principle of QSAR is that the variation in the biological activity of a group of molecules can be predicted by changes in their molecular features. nih.gov This method has proven successful in predicting the potency of various agents, including anticonvulsants, HIV-1 reverse transcriptase inhibitors, and anticancer compounds, by relying on available data for statistical measurement and prediction. nih.gov For novel synthesized moieties, 2D-QSAR results are often used as a preliminary screening tool to evaluate their potential as, for example, antioxidant agents before undertaking more extensive laboratory assays. nih.gov

3D-QSAR Methodologies

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies extend upon 2D-QSAR by considering the three-dimensional structure of molecules, providing a more detailed understanding of structure-activity relationships. Widely used 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govchemrevlett.com

A 3D-QSAR study using CoMFA has been performed on a dataset of 42 N-4-Pyrimidinyl-1H-indazol-4-amine derivatives to explore their relationship with leukocyte-specific protein tyrosine kinase (Lck) inhibition. nih.gov In this study, the bioactive conformations of the molecules were determined through molecular docking at the ATP binding site of Lck. nih.gov The resulting CoMFA model was robust, with a cross-validated r² (r²cv) of 0.603 and a conventional r² of 0.983. nih.gov The predictive power of the model was validated with a test set of 10 molecules, yielding a predictive correlation coefficient of 0.921. nih.gov

The results from such 3D-QSAR models are often visualized as contour maps, which highlight the regions where modifications to the molecular structure are likely to enhance or diminish biological activity. CoMFA contour analysis can provide crucial information regarding the steric and electrostatic requirements for potent inhibitors, thereby guiding future drug design. nih.govresearchgate.net For instance, CoMFA and CoMSIA models developed for other kinase inhibitors have successfully identified the influence of steric, electrostatic, hydrophobic, and hydrogen bond acceptor fields on activity. researchgate.net

Analysis of Intermolecular Interactions and Solid-State Structures

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Understanding these interactions is crucial for fields such as crystal engineering and materials science.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. This technique partitions the crystal electron density into molecular fragments, allowing for a detailed examination of how molecules interact with their neighbors. nih.gov

In the crystal structure of a related compound, 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole, Hirshfeld surface analysis was used to investigate its crystal packing. nih.goviucr.org The analysis is often presented through a d_norm surface, where different colors map intermolecular contact distances. Red regions on the d_norm surface indicate close contacts that are shorter than the van der Waals radii, often corresponding to hydrogen bonds. nih.gov

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For the aforementioned nitro-indazole derivative, the analysis revealed the following contributions to the crystal packing nih.goviucr.org:

| Intermolecular Contact | Contribution (%) |

| H···H | 36.3 |

| O···H/H···O | 23.4 |

| C···H/H···C | 13.4 |

| N···H/H···N | 11.4 |

These plots show that H···H interactions make the largest contribution to the surface contacts, with significant contributions also coming from hydrogen bonding (O···H and N···H) and C···H interactions. nih.goviucr.org

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in molecular systems. It allows for the characterization of chemical bonds and other interactions based on the topology of the electron density.

QTAIM has been applied to study intramolecular interactions in derivatives of pyrrole-imidazole and benzimidazole. researchgate.net The analysis can confirm the presence, strength, and nature of interactions such as hydrogen bonds. researchgate.net By identifying bond critical points (BCPs) in the electron density between atoms, QTAIM can quantitatively describe the type of interaction, for example, distinguishing between covalent bonds and weaker, closed-shell interactions like hydrogen bonds. This theoretical framework is also used in conjunction with other computational methods, like Density Functional Theory (DFT), to investigate the properties of indazole derivatives. researchgate.net

X-ray Diffraction Studies of Related Structures

X-ray diffraction is the definitive experimental technique for determining the precise three-dimensional arrangement of atoms in a crystal. Numerous studies on indazole derivatives and related heterocyclic systems have provided detailed structural information.

For example, the crystal structure of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole shows that the indazole unit is nearly planar. nih.goviucr.org In another study of 3-(4-methylphenyl)-6-nitro-1H-indazole, the asymmetric unit contained two independent molecules with similar conformations, where the indazole moieties are essentially planar. researchgate.net The phenyl ring is often found to be twisted relative to the plane of the indazole core. In one case, the phenyl ring was inclined to the indazole plane by 30.8°, while in another it was 31.6°. nih.gov

These studies also reveal how molecules are packed in the crystal lattice. Intermolecular forces such as hydrogen bonds and π–π stacking interactions are commonly observed. In the nitro-indazole derivative, molecules form oblique stacks along the a-axis direction through π–π stacking interactions between the indazole unit and the phenyl rings of adjacent molecules, with these stacks being linked by C—H···O hydrogen bonds. nih.goviucr.org Similarly, in the crystal structure of a fused triazolo/thiadiazole-indole compound, the fused ring systems were found to be nearly coplanar, facilitating packing. mdpi.com

Structure Activity Relationship Sar Studies of 1 Phenyl 1h Indazol 4 Amine Analogues

Impact of Substitutions on the Indazole Core

Modifications to the bicyclic indazole ring system are crucial for tuning the pharmacological profile of these analogues.

The N1 position of the indazole ring is a common site for substitution, and the nature of the group at this position can significantly influence biological activity and selectivity. In the context of 1-phenyl-1H-indazol-4-amine analogues, modifications to the N1-phenyl ring are a key strategy for optimizing ligand-target interactions.

SAR studies on related indazole-containing EZH2/1 inhibitors have shown that various substituents on the N-1 ring system have a stronger effect on EZH1 potency compared to EZH2 potency, indicating that this position is critical for determining selectivity between closely related enzyme isoforms mdpi.com. Synthetic protocols have been developed that tolerate a wide range of functional groups on the N1-aryl ring, allowing for extensive exploration of this chemical space. For instance, both electron-donating and electron-withdrawing groups at the para-position of the phenyl ring are well-tolerated, yielding the desired products in good yields nih.gov. Similarly, substrates with ortho- or meta-substituents on the phenyl ring can also be successfully synthesized, although sometimes with slightly reduced efficiency nih.gov. This synthetic accessibility enables fine-tuning of properties such as solubility, metabolic stability, and target engagement.

Substitutions on the benzene portion of the indazole core (positions C4, C5, C6, and C7) and at the C3 position of the pyrazole (B372694) ring are pivotal in defining the biological activity of these compounds.

C3 Position: The C3 position is frequently functionalized to interact with the hinge region of kinases or other enzyme active sites. For indole-based inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), the presence of a suitably substituted carbohydrazide moiety at the C3 position was found to be crucial for potent inhibitory activity nih.gov. While not the 1-phenyl-4-amine core, this highlights the importance of C3 modifications for target engagement.

C4, C5, C6, and C7 Positions: The benzene ring of the indazole scaffold offers multiple positions for substitution to modulate activity.

C4 Position: In a series of indazole arylsulfonamides developed as CCR4 antagonists, methoxy or hydroxyl groups at the C4 position were found to be the most potent substituents acs.org.

C5 Position: Aromatic ring substitution at the C-5 position has been a focus for discovering highly active and selective inhibitors nih.gov. In studies on 1H-indazole-3-amine derivatives, the nature of the substituent at C5 had a significant impact on anti-proliferative activity. For example, against the K562 cell line, replacing a 3-fluorophenyl group at C5 with a 4-methoxyphenyl or a 3,4-dichlorophenyl group led to a 2- to 10-fold decrease in inhibitory activity nih.gov. This suggests a preference for specific electronic and steric properties at this position. The presence of a para-fluorine on the C5-phenyl ring was found to be particularly important for antitumor activity nih.gov.

C6 Position: SAR analysis of certain 1H-indazole derivatives has indicated that substituent groups at the 6-position play a crucial role in inhibitory activity nih.gov. For CCR4 antagonists, substitutions at C6 were preferred over C5 or C7 acs.org.

C7 Position: For the aforementioned CCR4 antagonists, only small groups were tolerated at the C5, C6, or C7 positions, indicating steric constraints in the binding pocket corresponding to this region of the molecule acs.org. The development of selective C-H arylation methods allows for the specific functionalization of the C7 position, enabling further exploration of SAR at this site researchgate.net.

| Position | Favorable Substituents/Observations | Biological Target/Activity | Reference Scaffold |

|---|---|---|---|

| N1 | Substituents strongly influence selectivity (e.g., EZH1 vs. EZH2). | EZH1/EZH2 Inhibition | Indazole-based inhibitors |

| C3 | Substituted carbohydrazide moiety enhances activity. | IDO1 Inhibition | 1H-Indazoles |

| C4 | Methoxy or hydroxyl groups increase potency. | CCR4 Antagonism | Indazole Arylsulfonamides |

| C5 | Aromatic rings (e.g., 3-fluorophenyl) are favorable; para-fluorine is crucial. | Antitumor Activity | 1H-indazole-3-amine derivatives |

| C6 | Substitutions are crucial for activity and generally preferred over C5/C7. | IDO1 Inhibition / CCR4 Antagonism | 1H-Indazoles / Indazole Arylsulfonamides |

| C7 | Only small groups are tolerated, suggesting steric limitations. | CCR4 Antagonism | Indazole Arylsulfonamides |

Role of the Amine Moiety and Linker Architectures

The amine group at the C4 position is a key functional handle that can be modified directly or used as an attachment point for various linker architectures to probe interactions with the target protein.

When the C4-amino group is acylated to form an amide, the specific connectivity, or regiochemistry, of this amide linker can be critical for biological activity. Studies on indazole-3-carboxamides as blockers of calcium-release activated calcium (CRAC) channels demonstrated the profound importance of linker orientation nih.gov. In this research, an indazole-3-carboxamide analogue (12d) was a potent inhibitor of calcium influx with a sub-micromolar IC50 value. In stark contrast, its corresponding "reverse amide" isomer (9c), where the carbonyl and NH groups are swapped, was completely inactive even at concentrations up to 100μM nih.gov. This finding underscores that a specific vector and hydrogen bonding pattern provided by the amide linker is an absolute requirement for activity, a principle that is highly relevant to linkers attached at the C4-amino position.

Direct modification of the C4-amino group itself is another important avenue for SAR exploration. In the development of inhibitors for the lymphocyte-specific kinase (Lck), a 4-amino-1H-indazole moiety was used as a bioisosteric replacement for a 2-methyl-5-hydroxyaniline group nih.gov. This substitution resulted in compounds with comparable enzyme potency but significantly improved oral pharmacokinetic properties nih.gov. This demonstrates that the C4-amino indazole can serve as an effective pharmacophore that imparts desirable drug-like properties.

Analogous studies on the 3-amino group of the indazole scaffold, which can inform potential modifications at C4, showed that small N-alkyl and N-acyl groups are well-tolerated. For instance, acetyl, free amino, and methyl analogues exhibited potent, single-digit nanomolar activity against FLT3 and PDGFRα kinases nih.gov. This suggests that small, well-chosen substituents on the C4-amino nitrogen could be beneficial for activity.

Influence of Substituents on Biological Potency and Selectivity

For example, an amino-indazole scaffold was found to be a spectrum-selective kinase inhibitor, potently inhibiting FLT3 and PDGFRα while showing weaker activity against Kit nih.gov. The selectivity profile was highly dependent on the substitution pattern. Modifications to the amino group at the C3 position (analogous to C4) and the nature of the linker and tail groups were critical in defining this selectivity nih.gov. The replacement of a key N-ethyl-piperazine moiety in the "tail" region with a substituted aniline resulted in a dramatic loss of activity against all three kinase targets, highlighting the sensitivity of the SAR nih.gov.

Furthermore, selectivity is not just limited to different protein targets but also extends to cancer cells versus normal cells. In a series of 3,5-disubstituted indazole derivatives, compound 6o was identified which showed potent activity against the K562 chronic myeloid leukemia cell line (IC50 = 5.15 µM) while being significantly less toxic to normal human embryonic kidney cells (HEK-293, IC50 = 33.2 µM) mdpi.com. This favorable selectivity index (SI = 6.45) was a direct result of the specific combination of substituents on the indazole core and the C3-linked side chain mdpi.com.

| Compound/Series | Key Structural Feature(s) | Effect on Potency | Effect on Selectivity |

|---|---|---|---|

| Amino-indazole Scaffold | Modifications at C3-amino and tail region | Potent (nM) inhibition of FLT3 and PDGFRα. | Selective for FLT3/PDGFRα over Kit. |

| N-4-Pyrimidinyl-1H-indazol-4-amine | 4-amino-1H-indazole replacing hydroxyaniline | Maintained high potency against Lck. | Improved pharmacokinetic profile. |

| Indazole-3-carboxamide (12d) | Specific amide linker regiochemistry | Potent (sub-µM IC50) inhibition of calcium influx. | Absolute requirement for activity (reverse amide is inactive). |

| Compound 6o | 3,5-disubstituted indazole | Potent against K562 cancer cells (IC50 = 5.15 µM). | Selective over normal HEK-293 cells (SI = 6.45). |

Electron-Donating and Electron-Withdrawing Group Effects

There is a lack of specific published research detailing the systematic evaluation of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the phenyl ring of this compound and its resulting biological activity.

In typical SAR studies, scientists would synthesize a series of analogues, placing various EDGs (e.g., -OCH₃, -CH₃, -NH₂) and EWGs (e.g., -Cl, -F, -CF₃, -NO₂) at the ortho, meta, and para positions of the N-1 phenyl ring. These compounds would then be subjected to biological assays to determine a quantitative measure of their activity, such as the half-maximal inhibitory concentration (IC₅₀) or binding affinity (Kᵢ).

The expected outcomes would be organized into a data table to elucidate trends. For example, one might hypothesize that electron-withdrawing groups at the para-position could enhance activity by participating in a key hydrogen bond or that an electron-donating group at the ortho-position might increase potency through favorable electronic interactions with a receptor pocket. Without experimental data from studies on the this compound scaffold, any such table would be purely speculative.

Steric and Electronic Factors in Ligand-Receptor Binding

The interplay of steric and electronic factors is crucial for the affinity and specificity of a ligand to its biological target. Steric factors relate to the size and shape of the molecule and its substituents, while electronic factors pertain to the distribution of charge and the electrostatic potential of the molecule.

For this compound analogues, steric hindrance could play a significant role. nih.govcore.ac.uk For example, introducing a bulky substituent at the ortho-position of the phenyl ring could force the ring to twist out of planarity with the indazole core. This change in conformation could either be beneficial, by placing other functional groups in a more optimal orientation for binding, or detrimental, by preventing the molecule from fitting into a narrow binding pocket. nih.govcore.ac.uk

Electronic factors, such as the formation of hydrogen bonds, pi-pi stacking, or cation-pi interactions, are fundamental to the binding energy. The 4-amino group and the nitrogen atoms of the indazole ring are key hydrogen bond donors and acceptors. The electronic nature of substituents on the phenyl ring would modulate the electrostatic potential of the entire molecule, influencing its long-range interactions with a receptor and the strength of specific binding interactions.

A comprehensive study would analyze these factors through computational modeling (molecular docking) and experimental methods like X-ray crystallography of the ligand-receptor complex. Such analyses would provide concrete evidence of the specific interactions that govern binding and how they are affected by chemical modifications. However, specific research applying these techniques to this compound analogues is not readily found in the current body of scientific literature.

Preclinical Biological Activity and Molecular Mechanisms of 1 Phenyl 1h Indazol 4 Amine Derivatives

Enzyme Inhibition Studies

The indazole core serves as a privileged scaffold for the design of kinase inhibitors and other enzyme modulators. The following sections detail the inhibitory or activatory effects of 1-phenyl-1H-indazol-4-amine derivatives on several key enzymes.

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a crucial role in immune suppression, particularly within the tumor microenvironment, by catabolizing tryptophan. nih.gov The inhibition of these enzymes is a promising strategy in cancer immunotherapy. nih.gov

A series of 4,6-substituted-1H-indazole derivatives have been synthesized and evaluated for their ability to inhibit both IDO1 and TDO. nih.gov Structure-activity relationship (SAR) studies revealed that substitutions at the C4 and C6 positions of the indazole ring are critical for inhibitory activity. Among the synthesized compounds, compound 35 emerged as a potent dual inhibitor. It displayed an IC50 value of 0.74 μM in an enzymatic assay for IDO1 and 1.37 μM in a HeLa cell-based assay. nih.gov For TDO, compound 35 showed an IC50 of 2.93 μM in an enzymatic assay and 7.54 μM in an A172 cell assay. nih.gov Further analysis demonstrated that this compound significantly decreased the expression of IDO1 induced by INFγ in a concentration-dependent manner. nih.gov The antitumor activity of compound 35 was also confirmed in a CT26 xenograft model, suggesting that 1H-indazole derivatives are a promising scaffold for the development of IDO1/TDO dual inhibitors for cancer therapy. nih.gov

Table 1: IDO1 and TDO Inhibitory Activities of Compound 35

| Target Enzyme | Assay Type | IC50 (μM) |

|---|---|---|

| IDO1 | Enzymatic | 0.74 |

| IDO1 | HeLa Cells | 1.37 |

| TDO | Enzymatic | 2.93 |

Data sourced from: Bioorganic & Medicinal Chemistry, 2019. nih.gov

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that are often dysregulated in various cancers. nih.gov The indazole scaffold has been extensively explored for the development of potent FGFR inhibitors.

Fragment-led de novo design approaches have successfully identified 1H-indazole-based derivatives that inhibit FGFR1, FGFR2, and FGFR3 in the micromolar range, with excellent ligand efficiencies. nih.gov Further optimization based on the structures of known FGFR inhibitors like AZD4547 and NVPBGJ-398 led to the development of novel 1H-indazol-3-amine derivatives. One such derivative, compound 7n , which features a 6-(3-methoxyphenyl)-1H-indazol-3-amine scaffold, was identified as a potent FGFR1 inhibitor with an enzymatic IC50 of 15.0 nM and a cellular IC50 of 642.1 nM. journalijar.com Subsequent structural optimization resulted in compound 7r , which exhibited even greater potency with an IC50 of 2.9 nM in an enzymatic assay and 40.5 nM in a cellular assay for FGFR1. journalijar.com

Another study focused on improving the cellular activity of the hit compound 7r by introducing fluorine substituents. This led to the discovery of compound 2a , which contains a 2,6-difluoro-3-methoxyphenyl group and demonstrated potent inhibition of both FGFR1 (IC50 < 4.1 nM) and FGFR2 (IC50 = 2.0 ± 0.8 nM). nih.gov

Table 2: Inhibitory Activities of Indazole Derivatives against FGFR Kinases

| Compound | Target | Enzymatic IC50 (nM) | Cellular IC50 (nM) |

|---|---|---|---|

| 7n | FGFR1 | 15.0 | 642.1 |

| 7r | FGFR1 | 2.9 | 40.5 |

| 2a | FGFR1 | < 4.1 | - |

| 2a | FGFR2 | 2.0 ± 0.8 | - |

Data sourced from: Organic & Biomolecular Chemistry, 2015 and Bioorganic & Medicinal Chemistry Letters, 2017. journalijar.comnih.gov

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, and mutations in EGFR can lead to resistance to existing treatments. Structure-guided drug design has been employed to develop 1H-indazole derivatives as EGFR kinase inhibitors.

One study reported a series of derivatives, from which compound 109 displayed potent activity against both wild-type EGFR and the T790M mutant, with IC50 values of 8.3 nM and 5.3 nM, respectively. nih.gov This demonstrates the potential of the indazole scaffold to overcome common resistance mechanisms in EGFR-targeted therapies.

Table 3: Inhibitory Activity of Compound 109 against EGFR

| Compound | Target | IC50 (nM) |

|---|---|---|

| 109 | EGFR (wild-type) | 8.3 |

| 109 | EGFR (T790M mutant) | 5.3 |

Data sourced from: Molecules, 2021. nih.gov

Tyrosine Threonine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a critical regulator of the spindle assembly checkpoint and a promising target for anticancer drugs. A screening campaign and subsequent optimization identified an indazole core with sulfamoylphenyl and acetamido groups at the 3 and 5 positions, respectively, as a novel class of TTK inhibitors.

This effort culminated in the identification of compound 72 (CFI-400936) , a potent TTK inhibitor with an IC50 of 3.6 nM. nih.gov Further work led to the development of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides. Compounds from this series that incorporated a 3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl bicyclic system were found to be highly potent, with TTK IC50 values of less than 10 nM. acs.org One particular compound, 75 (CFI-401870) , was selected for preclinical evaluation due to its potent inhibition and favorable in vivo properties. acs.org

Table 4: Inhibitory Potency of Indazole-Based TTK Inhibitors

| Compound | Target | IC50 (nM) |

|---|---|---|

| 72 (CFI-400936) | TTK | 3.6 |

| 75 (CFI-401870) series | TTK | < 10 |

Data sourced from: Bioorganic & Medicinal Chemistry, 2014 and Journal of Medicinal Chemistry, 2015. nih.govacs.org

Glucokinase (GK) plays a central role in glucose homeostasis, and its activation is a therapeutic strategy for type 2 diabetes. A scaffold morphing and structure-based drug design approach led to the discovery of 1,4-disubstituted indazoles as a novel class of allosteric glucokinase activators.

These compounds were found to potently activate GK in both enzyme and cell-based assays. Specifically, compound 29 from this series demonstrated anti-diabetic efficacy in a rodent model of type 2 diabetes, highlighting the potential of indazole derivatives in the treatment of metabolic diseases. nih.gov

Phosphoinositide-Dependent Kinase-1 (PDK1) is a master kinase that regulates several important signaling pathways, including the PI3K/AKT pathway, which is often hyperactivated in cancer. journalijar.com

Fragment-based strategies have been successfully used to identify novel 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as PDK1 inhibitors. Structure-activity relationship studies and subsequent screening led to the discovery of two potent inhibitors, compounds 32 and 35 , with IC50 values of 80 nM and 94 nM, respectively. nih.gov These compounds were shown to inhibit the phosphorylation of AKT and p70S6 and to selectively kill cancer cells with both PTEN and PI3K mutations. nih.gov In vivo studies with compound 35 demonstrated significant tumor growth inhibition. nih.gov

Table 5: Inhibitory Potency of Indazole-Based PDK1 Inhibitors

| Compound | Target | IC50 (nM) |

|---|---|---|

| 32 | PDK1 | 80 |

| 35 | PDK1 | 94 |

Data sourced from: Bioorganic & Medicinal Chemistry Letters, 2017. nih.gov

Cholinesterase (AChE/BChE) and BACE1 Inhibition

In the context of developing multitarget drugs for Alzheimer's disease, a series of 5-substituted indazole derivatives have been synthesized and evaluated for their ability to inhibit cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—and β-site amyloid precursor protein cleaving enzyme 1 (BACE1). acs.org Pharmacological testing revealed that several of these derivatives act as simultaneous inhibitors of both cholinesterases and BACE1. acs.org

The most significant inhibitory activity for this series was observed against BChE, with 5-aminosubstituted indazoles being particularly noteworthy. acs.org Specifically, N-1 dichlorobenzyl derivatives within the piperidinopropylamino series demonstrated the lowest IC₅₀ values, falling into the submicromolar range. acs.org The evaluation of these compounds showed that certain derivatives are effective multitarget inhibitors, simultaneously targeting BACE1 and both AChE and BChE. acs.org

| Compound Class | Target Enzyme | Activity Range |

|---|---|---|

| 5-Aminosubstituted indazoles | BChE | Submicromolar IC₅₀ values |

| Multitarget derivatives (1-4, 6) | AChE/BChE and BACE1 | Simultaneous inhibition |

Lymphocyte Specific Kinase (Lck) Inhibition

Derivatives of 1H-indazol-4-amine have been investigated as inhibitors of Lymphocyte Specific Kinase (Lck), a tyrosine kinase involved in T-cell signaling. researchgate.net Research in this area has shown that the indazole scaffold can serve as an effective isostere for phenol (B47542) groups. researchgate.net

In a series of 2,4-dianilino pyrimidine (B1678525) Lck inhibitors, compounds with a 2-methyl-5-hydroxyaniline substituent at the 4-position were highly potent but suffered from poor oral pharmacokinetics. researchgate.net By replacing this phenolic substituent with a 4-amino(5-methyl-1H-indazole) moiety, researchers developed new derivatives. These N-4-pyrimidinyl-1H-indazol-4-amine compounds exhibited enzyme potency comparable to their phenolic predecessors but with significantly improved pharmacokinetic profiles. researchgate.net This strategic replacement demonstrates the utility of the indazole-amine core in designing kinase inhibitors with more favorable drug-like properties. researchgate.net

Rho-associated Protein Kinase (ROCK-II) Inhibition

Pan-BCR-ABL Kinase Inhibition, including Resistant Mutants

The 3-aminoindazole scaffold, a close structural relative of this compound, has been a key component in the development of potent inhibitors against the BCR-ABL fusion protein, which is central to the pathogenesis of chronic myeloid leukemia (CML). nih.govnih.gov A significant challenge in CML therapy is the emergence of resistance, particularly the T315I "gatekeeper" mutation, which renders many inhibitors ineffective. nih.gov

One notable derivative, AKE-72, which is a diarylamide 3-aminoindazole, has demonstrated potent activity as a pan-BCR-ABL inhibitor. nih.govnih.gov This compound effectively inhibits both the wild-type (WT) BCR-ABL kinase and the highly resistant T315I mutant. nih.govnih.gov In preclinical assays, AKE-72 showed remarkable potency, with IC₅₀ values in the single-digit nanomolar range against a panel of clinically significant BCR-ABL mutants. nih.govnih.gov Its efficacy against the K-562 cell line was also profound, with a GI₅₀ value of less than 10 nM. nih.govnih.gov

| Compound | Target | IC₅₀ Value |

|---|---|---|

| AKE-72 | BCR-ABLWT | < 0.5 nM |

| BCR-ABLT315I | 9 nM |

Receptor Modulation and Signaling Pathway Interference

Calcium-Release Activated Calcium (CRAC) Channel Blocking and Mast Cell Stabilization

The indazole scaffold has been successfully utilized to develop selective blockers of the Calcium-Release Activated Calcium (CRAC) channel, a key regulator of calcium signaling in immune cells like T lymphocytes and mast cells. researchgate.netnih.gov The CRAC channel, composed of Orai pore subunits and STIM calcium sensors, controls vital cellular functions, including the activation of the transcription factor NFAT and cytokine production. researchgate.netnih.gov

Structure-activity relationship studies led to the identification of an indazole-3-carboxamide derivative, compound 4k, as a selective, reversible, and fast-onset CRAC channel blocker. nih.gov This compound effectively blocked the CRAC current with an IC₅₀ of 4.9 μM and inhibited the nuclear translocation of NFAT. nih.gov

The function of mast cells is critically controlled by the influx of extracellular calcium through CRAC channels. researchgate.net Aberrant mast cell activation, which contributes to numerous diseases, can be modulated by regulating intracellular calcium homeostasis via these channels. researchgate.net Therefore, the ability of indazole derivatives to block CRAC channels provides a direct molecular mechanism for mast cell stabilization by preventing the calcium influx required to trigger the release of histamine (B1213489) and other inflammatory mediators. researchgate.netmedchemexpress.com

| Compound | Target | Activity | IC₅₀ Value |

|---|---|---|---|

| Compound 4k | CRAC Channel | Current Blocking | 4.9 μM |

CC-Chemokine Receptor 4 (CCR4) Antagonism

Derivatives based on an indazole core have been synthesized and identified as allosteric antagonists of the CC-Chemokine Receptor 4 (CCR4). acs.org CCR4 is a G-protein-coupled receptor that plays a significant role in Th2 lymphocyte-mediated inflammation, making it a target for diseases like asthma and atopic dermatitis. sci-hub.red

A series of indazole arylsulfonamides were developed that bind to an intracellular allosteric site on the CCR4 receptor. acs.org Structure-activity relationship studies revealed that specific substitutions on the indazole ring were crucial for potency. Methoxy or hydroxyl groups at the C4 position were found to be most effective. acs.org The N1 position favored meta-substituted benzyl (B1604629) groups with an α-amino-3-[(methylamino)acyl]– group, while the most potent N3-substituent was a 5-chlorothiophene-2-sulfonamide. acs.org Through this optimization, a highly potent compound, GSK2239633A, was identified and selected for further development. acs.org

A3 Adenosine (B11128) Receptor (AR) Allosteric Modulation

Derivatives of the this compound scaffold have been investigated for their potential to act as allosteric modulators of the A3 adenosine receptor (A3AR). Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (adenosine) binds. This interaction can lead to a potentiation or inhibition of the receptor's response to the endogenous agonist.

Research into related heterocyclic compounds, such as 1H-imidazo[4,5-c]quinolin-4-amine derivatives, has provided a framework for understanding the potential allosteric modulation of the A3AR. mdpi.comlongdom.org These studies have shown that structural modifications can fine-tune the activity of these compounds, leading to either competitive antagonism or allosteric modulation. mdpi.com The binding region for these positive allosteric modulators (PAMs) is thought to be a hydrophobic site on the cytosolic interface of the A3AR, separate from the orthosteric binding site. mdpi.com

The allosteric modulation by these compounds can manifest in several ways. For instance, some derivatives have been shown to increase the potency of the A3AR agonist and enhance its maximum efficacy in functional assays. mdpi.com A key characteristic of allosteric enhancers is their ability to decrease the dissociation rate of the agonist from the receptor, thereby prolonging its signaling effect. longdom.org

While direct studies on this compound as an A3AR allosteric modulator are not extensively detailed in the provided context, the exploration of structurally similar compounds provides a strong rationale for its potential in this area. The ability to selectively modulate A3AR activity holds therapeutic promise for various conditions, and the indazole scaffold represents a viable starting point for the design of such modulators. mdpi.comlongdom.orgmitwpu.edu.in

Glucocorticoid Receptor Modulation

The glucocorticoid receptor (GR) is a key target in the treatment of inflammatory diseases. However, the widespread use of glucocorticoids is often limited by side effects. This has led to the development of selective glucocorticoid receptor modulators (SGRMs), which aim to dissociate the therapeutic anti-inflammatory effects from the adverse metabolic effects. nih.govmdpi.com

While the direct modulation of the GR by this compound is not explicitly detailed, the principles of selective modulation by other non-steroidal compounds provide a relevant framework. SGRMs are ligands that induce a specific conformation in the GR, leading to the activation of only a subset of its downstream signaling pathways. eurekaselect.com This selective signaling is thought to be the basis for an improved side-effect profile. nih.goveurekaselect.com